N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide

Description

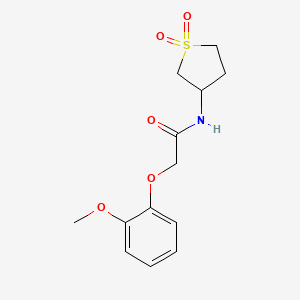

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

- A 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene ring).

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-18-11-4-2-3-5-12(11)19-8-13(15)14-10-6-7-20(16,17)9-10/h2-5,10H,6-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPOPMOURKXIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various pathogens, suggesting that this compound may also possess similar effects. The dioxothiolan moiety is believed to play a crucial role in its antimicrobial efficacy by interfering with microbial metabolic pathways.

2. Anti-inflammatory Effects

Research has shown that compounds containing the dioxothiolan structure can exhibit anti-inflammatory properties. This application is particularly relevant in treating chronic inflammatory diseases where modulation of inflammatory pathways is beneficial.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.

Biological Research Applications

1. Interaction Studies

The compound's interactions with biological targets have been a focus of research. Interaction studies help determine how the compound binds to specific proteins or enzymes, providing insights into its mechanism of action. Such studies are essential for understanding the therapeutic potential and possible side effects of the compound.

2. Drug Development

Due to its unique structure and biological activity, this compound is considered a lead compound in drug discovery programs. Its modification can lead to derivatives with enhanced efficacy or reduced toxicity, making it an attractive candidate for further development.

Case Studies and Research Findings

| Study | Application Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in animal models. |

| Study 3 | Anticancer Potential | Induced apoptosis in cancer cell lines; further mechanistic studies are needed. |

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide:

Notes:

Substituent Impact on Properties

- Dioxothiolan vs. Thiadiazol : The dioxothiolan group (sulfone) enhances polarity and metabolic stability compared to thiadiazol derivatives, which may improve pharmacokinetics .

- Methoxyphenoxy vs.

Pharmacological Activity Comparison

Antibacterial Activity

Anticancer Activity

- Related acetamides, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , exhibited IC₅₀ values below 1 μM against multiple cancer cell lines (HCT-1, MCF-7) .

- The 2-methoxyphenoxy group in the target compound may similarly modulate quinazoline-sulfonyl pathways, though this requires validation.

Enzyme Inhibition

Physicochemical Data

- Solubility : Analogs with sulfone groups (e.g., 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide) exhibit moderate water solubility (48.2 μg/mL at pH 7.4) .

- Melting Points : Thiadiazol derivatives (135–140°C) suggest crystalline stability, while dioxothiolan analogs may have higher melting points due to polarity .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide?

The synthesis requires precise control of reaction parameters. For example, halogenation and oxidation steps often use reagents like thionyl chloride or hydrogen peroxide under controlled temperatures (40–60°C) and pH (neutral to slightly acidic) to maximize yield and selectivity. Multi-step protocols may involve protecting groups to prevent side reactions at the sulfone or acetamide moieties .

Q. Which analytical techniques are recommended for structural characterization of this compound?

High-resolution NMR (¹H/¹³C) is critical for confirming the thiolan-3-yl sulfone group and methoxyphenoxy acetamide linkage. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical details. Infrared spectroscopy (IR) can verify sulfone (SO₂) and amide (C=O) functional groups .

Q. How should researchers design initial biological activity screening assays for this compound?

Prioritize in vitro assays targeting pathways suggested by structural analogs. For example:

- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages at concentrations ≤10 µM .

- Antimicrobial potential : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies often arise from bioavailability or metabolite interference. To address this:

- Conduct pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes).

- Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in vivo.

- Compare results with structurally similar compounds, such as N-(3-acetamidophenyl) analogs, to identify structure-activity relationships (SAR) .

Q. How can computational methods improve the design of derivatives with enhanced activity?

- QSAR Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO, partial charges) with bioactivity data .

- Molecular Docking : Simulate binding to targets like COX-2 or bacterial dihydrofolate reductase using AutoDock Vina. Focus on hydrogen bonding with the sulfone group and π-π stacking of the methoxyphenoxy ring .

Q. What experimental approaches validate target engagement in proposed mechanisms of action?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., cyclooxygenase).

- Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target proteins in cell lysates after compound treatment.

- CRISPR/Cas9 knockouts : Eliminate suspected targets (e.g., NF-κB) to assess activity loss .

Q. How do reaction conditions influence regioselectivity in multi-step syntheses?

The sulfone group in the thiolan ring is sensitive to nucleophilic attack. Use aprotic solvents (e.g., DMF) and low temperatures (0–5°C) during acylations to prevent sulfone ring-opening. For phenoxy acetamide coupling, employ EDCI/HOBt activation to minimize racemization .

Methodological Guidance

Q. What protocols mitigate oxidation side reactions during synthesis?

- Inert atmosphere : Use nitrogen/argon to protect thiol intermediates.

- Antioxidants : Add 1–2% ascorbic acid in aqueous phases.

- Low-temperature oxidation : Perform sulfone formation at −20°C with Oxone® to avoid over-oxidation .

Q. How should researchers address low solubility in biological assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- Prodrug design : Introduce phosphate or ester groups at the acetamide nitrogen for improved aqueous solubility .

Q. What statistical methods are recommended for analyzing dose-response data?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., IC₅₀/EC₅₀ calculations).

- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons.

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.